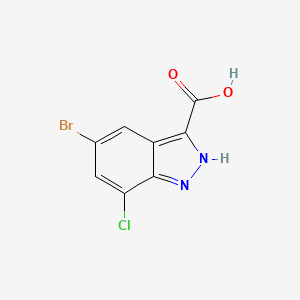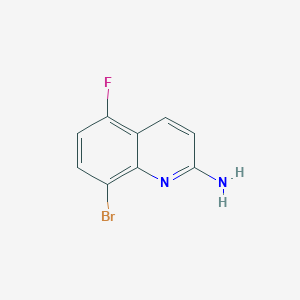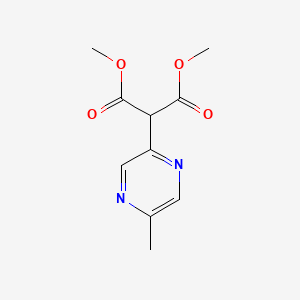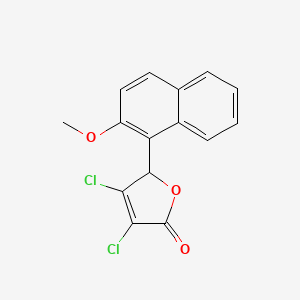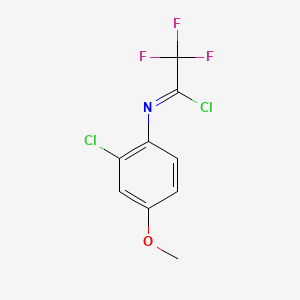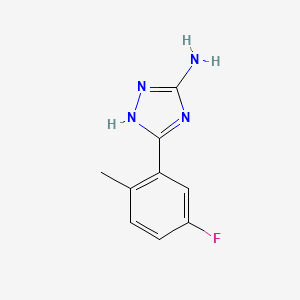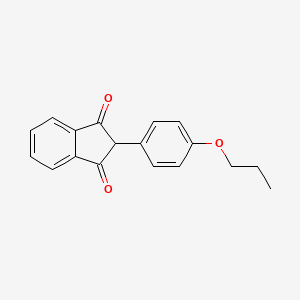
2-(4-Propoxyphenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Propoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a propoxyphenyl group attached to the indene backbone. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 4-propoxybenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired indene derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of flow reactors and automated synthesis systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted indene derivatives.
Scientific Research Applications
2-(4-Propoxyphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Propoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby reducing disease symptoms or slowing disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-indene-1,3(2H)-dione
- 2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione
- 2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione
Uniqueness
2-(4-Propoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the propoxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar indene derivatives.
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-(4-propoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O3/c1-2-11-21-13-9-7-12(8-10-13)16-17(19)14-5-3-4-6-15(14)18(16)20/h3-10,16H,2,11H2,1H3 |
InChI Key |
SKEUBIJSNHXHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


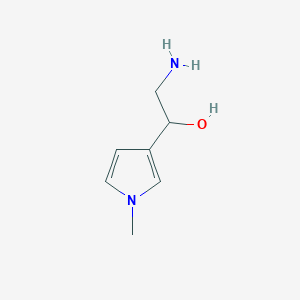
![Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)
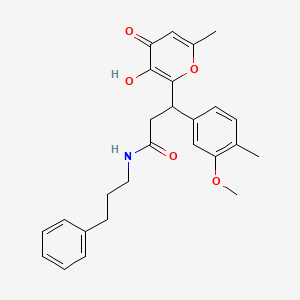
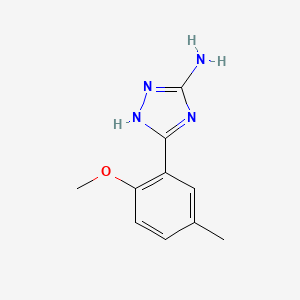
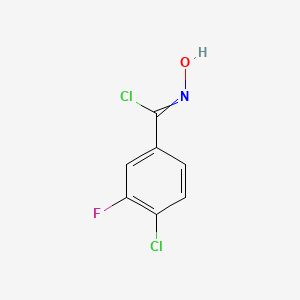
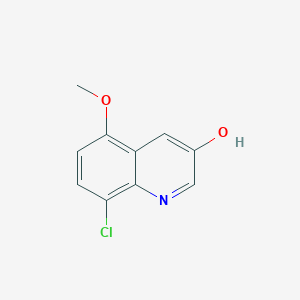
![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)

